molecular formula C18H15BrN2OS2 B2386259 1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 431065-94-0

1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No. B2386259
CAS RN: 431065-94-0
M. Wt: 419.36
InChI Key: SEGWKRNVMYYTRK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C18H15BrN2OS2 and its molecular weight is 419.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrimidine Selanyl Derivatives

Researchers have developed methods for synthesizing a new series of 5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives. These derivatives were prepared through reactions involving sodium diselenide and various chloroacetic acid derivatives. This synthesis pathway could provide foundations for the development of compounds with potential biological activities (Alshahrani et al., 2018).

Antibacterial Activity

A study reported the synthesis of novel thieno[2, 3-d] pyrimidines that were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications of these compounds in developing new antibacterial agents (Salahuddin et al., 2009).

Microwave Irradiation in Synthesis

Another research demonstrated the use of microwave irradiation to synthesize tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives. This method highlights an efficient synthesis approach that could be applicable to producing various derivatives for further pharmacological studies (Abdalha et al., 2011).

Potential Antimicrobial Agents

Compounds synthesized from tetrahydrobenzothieno[2,3-d]pyrimidine showed preliminary antimicrobial testing, indicating specific derivatives' significant activity against C. albicans and S. aureus. This suggests their potential as antimicrobial agents (Soliman et al., 2009).

Synthesis of 2-Substituted Derivatives

Efficient synthesis methods for 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones have been developed, indicating the compound's versatility in generating diverse derivatives with possible pharmacological properties (Ding et al., 2003).

Hydrogen-bonding Patterns

Investigation into the hydrogen-bonding patterns of enaminones derived from 1-(4-bromophenyl)-ethanone provides insight into the molecular interactions that could influence the biological activity and solubility of these compounds (Balderson et al., 2007).

Alkylation and Heterocyclization

The study on alkylation of 5-phenyl-6R-2Н-1,2,4-triazine-3-thione and heterocyclization of certain ethanones highlights a pathway for creating a wide range of derivatives with potential for further biological evaluation (Rybakova et al., 2020).

Regioselective Electrophilic Cyclization

Research into the regioselective electrophilic cyclization of thieno[2,3-d]pyrimidin-4(3H)-ones explores the chemical reactivity and potential for creating complex molecular structures, which could have pharmacological significance (Kut et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS2/c19-12-7-5-11(6-8-12)14(22)9-23-17-16-13-3-1-2-4-15(13)24-18(16)21-10-20-17/h5-8,10H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGWKRNVMYYTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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